molecular formula C14H18N2O4 B2836018 methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 922958-30-3

methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2836018
CAS No.: 922958-30-3
M. Wt: 278.308
InChI Key: KFPDJPSNXXLQOY-UHFFFAOYSA-N
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Description

methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it valuable for studying drug development, organic synthesis, and medicinal chemistry.

Scientific Research Applications

methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit blood coagulation factor xa . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

It’s known that inhibitors of factor xa prevent the conversion of prothrombin to thrombin, thereby inhibiting blood clotting .

Biochemical Pathways

The compound likely affects the coagulation cascade, given its potential inhibition of factor Xa . The coagulation cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting factor Xa, the compound would prevent the formation of thrombin, a key enzyme in the coagulation cascade, thereby preventing clot formation.

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.

Safety and Hazards

The safety and hazards of similar compounds have been discussed in several studies. For instance, a study on the therapeutic potential of 4-Methoxy-1-methyl-2-oxopyridine-3-carbamide (MMOXC) derived from Ricinine on macrophage cell lines infected with Methicillin-Resistant Strains of Staphylococcus aureus has been published .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with piperidin-2-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of methyl chloroformate to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Apixaban: A direct inhibitor of activated factor X (FXa) used in the prevention and treatment of thromboembolic diseases.

    4-Methoxy-1-methyl-2-oxopyridine-3-carbamide: A compound derived from ricinine with anti-Staphylococcus aureus and anti-biofilm characteristics.

Uniqueness

methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate is unique due to its specific structural features and versatile applications in various fields of research. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific studies.

Properties

IUPAC Name

methyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12-7-6-10(15-14(18)20-2)9-11(12)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPDJPSNXXLQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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